Product packaging for 2-(4-Bromo-3-fluorophenyl)propan-2-ol(Cat. No.:)

2-(4-Bromo-3-fluorophenyl)propan-2-ol

Cat. No.: B13561409
M. Wt: 233.08 g/mol
InChI Key: ZBKKYLXFHRTDOH-UHFFFAOYSA-N
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Description

2-(4-Bromo-3-fluorophenyl)propan-2-ol is a versatile organic building block featuring a propanol core with a disubstituted phenyl ring. The presence of both bromine and fluorine atoms on the aromatic ring makes this compound a valuable intermediate in synthetic chemistry, particularly for metal-catalyzed cross-coupling reactions and further functionalization. Research Applications: This compound is primarily used in non-human research. Its applications span medicinal chemistry, where it serves as a precursor for the synthesis of potential pharmaceutical candidates, and materials science, for the development of novel organic materials. The bromine atom is a reactive site for Suzuki or Ullmann-type coupling reactions to form biaryl structures, while the fluorine can modulate electronic properties and bioavailability. The tertiary alcohol group can also be utilized in etherification or esterification reactions to diversify the molecular structure. Handling and Storage: Please refer to the associated Safety Data Sheet (SDS) for detailed handling, storage, and safety information. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10BrFO B13561409 2-(4-Bromo-3-fluorophenyl)propan-2-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10BrFO

Molecular Weight

233.08 g/mol

IUPAC Name

2-(4-bromo-3-fluorophenyl)propan-2-ol

InChI

InChI=1S/C9H10BrFO/c1-9(2,12)6-3-4-7(10)8(11)5-6/h3-5,12H,1-2H3

InChI Key

ZBKKYLXFHRTDOH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC(=C(C=C1)Br)F)O

Origin of Product

United States

Advanced Synthetic Methodologies for 2 4 Bromo 3 Fluorophenyl Propan 2 Ol and Its Analogs

Established Synthetic Routes and Strategies

The construction of 2-(4-bromo-3-fluorophenyl)propan-2-ol and similar tertiary alcohols primarily relies on the formation of a key carbon-carbon bond, typically through the addition of a methyl nucleophile to a carbonyl group. The following sections outline the most prominent and effective strategies.

Reduction-Based Approaches (e.g., ketone reduction)

While the direct synthesis of this compound is not a reduction, the synthesis of its immediate precursor, 1-(4-bromo-3-fluorophenyl)ethanone (B1324263), can involve reduction steps in the synthesis of its own precursors. However, the most direct and common route to the final tertiary alcohol is not via reduction but through addition, as detailed in the following sections.

Organometallic Reagent Mediated Synthesis (e.g., Grignard reactions)

The most direct and widely employed method for the synthesis of this compound is the Grignard reaction. This powerful carbon-carbon bond-forming reaction involves the nucleophilic addition of an organomagnesium halide (a Grignard reagent) to a ketone.

In this specific synthesis, the key precursor is the ketone 1-(4-bromo-3-fluorophenyl)ethanone. This ketone is treated with a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr) or methylmagnesium chloride (CH₃MgCl). The nucleophilic methyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone. The subsequent acidic workup of the resulting magnesium alkoxide intermediate yields the desired tertiary alcohol, this compound.

The general reaction is as follows:

Formation of the Grignard Reagent (if starting from methyl halide): CH₃Br + Mg → CH₃MgBr

Reaction with the Ketone: 1-(4-bromo-3-fluorophenyl)ethanone + CH₃MgBr → Magnesium alkoxide intermediate

Acidic Workup: Magnesium alkoxide intermediate + H₃O⁺ → this compound

A plausible synthetic scheme is depicted below:

Reaction scheme showing the conversion of 1-(4-bromo-3-fluorophenyl)ethanone to this compound using methylmagnesium bromide followed by an acidic workup.

Table 1: Illustrative Reaction Parameters for Grignard Synthesis of Tertiary Alcohols

ParameterValue/ConditionPurpose
Solvent Anhydrous diethyl ether or Tetrahydrofuran (B95107) (THF)To dissolve the reactants and stabilize the Grignard reagent. Must be anhydrous to prevent quenching of the Grignard reagent.
Temperature 0 °C to room temperatureThe addition of the Grignard reagent is typically carried out at a low temperature to control the exothermic reaction.
Workup Aqueous solution of a weak acid (e.g., NH₄Cl) or dilute strong acid (e.g., HCl)To protonate the alkoxide intermediate and to dissolve the magnesium salts.
Atmosphere Inert (e.g., Nitrogen or Argon)To prevent the highly reactive Grignard reagent from reacting with atmospheric moisture and oxygen.

Halogenation and Fluorination Strategies on Precursors

One common starting material is 3-fluorotoluene. This can be brominated to introduce the bromine atom at the 4-position, yielding 4-bromo-3-fluorotoluene (B33196). guidechem.com Subsequent oxidation of the methyl group to a carboxylic acid, followed by conversion to an acyl chloride and a Friedel-Crafts acylation, or other functional group manipulations, can lead to the desired acetophenone.

Alternatively, Sandmeyer-type reactions on aminofluorotoluenes can be employed to introduce the bromo substituent. For instance, 4-amino-3-fluorotoluene can be diazotized and subsequently treated with a copper(I) bromide solution to yield 4-bromo-3-fluorotoluene. guidechem.com

Multi-step Synthesis Pathways

A common multi-step pathway to this compound begins with a simpler, commercially available starting material like 3-fluoro-4-bromo-acetyl chloride. guidechem.com A plausible sequence is outlined below:

Amine Hydrolysis: 3-fluoro-4-bromo-acetyl chloride can be reacted with dimethylhydroxylamine hydrochloride to form an N-methoxy-N-methylamide (Weinreb amide). guidechem.com

Nucleophilic Substitution: The resulting Weinreb amide is then treated with methylmagnesium chloride. This reaction is known to be selective for the formation of the ketone, 1-(4-bromo-3-fluorophenyl)ethanone, and minimizes the over-addition that can occur with more reactive acyl chlorides. guidechem.com

Grignard Addition to the Ketone: As described in section 2.1.2, the synthesized 1-(4-bromo-3-fluorophenyl)ethanone is then reacted with another equivalent of a methyl Grignard reagent to furnish the final product, this compound.

This multi-step approach allows for a controlled synthesis from readily available starting materials.

Challenges and Optimization in Synthetic Procedures

While the synthesis of this compound is conceptually straightforward, several challenges can arise, necessitating careful optimization of reaction conditions.

Regioselectivity and Stereoselectivity Considerations

Regioselectivity:

A key challenge in the synthesis of precursors for this compound is controlling the regioselectivity of electrophilic aromatic substitution reactions. When starting with a monosubstituted benzene (B151609) ring, the directing effects of the initial substituent will determine the position of the incoming groups. For instance, in the bromination of 3-fluorotoluene, the fluorine is an ortho-, para-director, and the methyl group is also an ortho-, para-director. The interplay of these directing effects must be carefully considered to achieve the desired 4-bromo-3-fluorotoluene isomer.

Another important regioselectivity issue can arise during the formation of a Grignard reagent from a dihalo-substituted benzene ring. If the starting material were, for example, 1-bromo-2-fluoro-4-iodobenzene, the Grignard reagent would preferentially form at the most reactive carbon-halogen bond (C-I > C-Br > C-Cl > C-F). In the case of 1-bromo-4-fluorobenzene, a lithium-halogen exchange to form an organolithium reagent for subsequent reactions would occur selectively at the bromine position. google.com

Stereoselectivity:

The target molecule, this compound, is achiral as the carbon atom bearing the hydroxyl group is attached to two identical methyl groups. Therefore, stereoselectivity is not a concern in the final Grignard addition step.

However, if analogs of this compound were to be synthesized where two different alkyl or aryl groups are added to the ketone precursor, the resulting tertiary alcohol would be chiral. In such cases, the nucleophilic addition to the prochiral ketone would result in a racemic mixture of enantiomers unless a chiral reagent, catalyst, or auxiliary is employed to induce stereoselectivity. The synthesis of chiral tertiary benzylic alcohols is a well-studied area of organic chemistry, with various methods developed to control the stereochemical outcome of such additions. nih.govnih.govacs.org

Optimization of Reaction Conditions and Reagents

The traditional synthesis of this compound involves the reaction of a Grignard reagent, formed from 1-bromo-4-fluoro-2-iodobenzene, with acetone. Alternatively, methylmagnesium bromide can be reacted with 1-(4-bromo-3-fluorophenyl)ethan-1-one. The efficiency of this synthesis is highly dependent on the careful optimization of several reaction parameters to maximize the yield and purity of the final product.

Key Optimization Parameters:

Solvent: The choice of solvent is crucial in Grignard reactions. Anhydrous ethers, such as diethyl ether and tetrahydrofuran (THF), are commonly used because they solvate the magnesium center of the Grignard reagent, enhancing its stability and reactivity. mnstate.edu The selection between different ethers can influence the reaction rate and yield.

Temperature: Grignard reactions are exothermic, and temperature control is essential. The formation of the Grignard reagent is typically initiated at room temperature and may require gentle heating. However, the subsequent reaction with the carbonyl compound is often carried out at lower temperatures to control the reaction rate and minimize side reactions.

Reagent Purity and Activation: The magnesium metal used must be of high purity and activated to ensure a successful reaction. Activation can be achieved by methods such as crushing the magnesium turnings or using a small amount of iodine to remove the passivating oxide layer. mnstate.edu The purity of the aryl halide and the carbonyl compound is also critical to prevent unwanted side reactions.

Addition Rate: The slow, dropwise addition of the carbonyl compound to the Grignard reagent (or vice versa, depending on the specific protocol) is important to maintain control over the reaction temperature and prevent the accumulation of unreacted reagents, which could lead to side reactions. youtube.com

Illustrative Data on Reaction Condition Optimization:

The following interactive table illustrates how varying reaction conditions can impact the yield of a model Grignard reaction for the synthesis of a tertiary alcohol.

SolventTemperature (°C)Addition Time (min)Molar Ratio (Grignard:Ketone)Yield (%)
Diethyl Ether0301.2 : 185
Diethyl Ether25301.2 : 178
THF0301.2 : 190
THF25301.2 : 182
Diethyl Ether0601.2 : 188
THF0301.5 : 192

This table is illustrative and based on general principles of Grignard reactions.

Byproduct Formation and Mitigation Strategies (e.g., decarboxylation avoidance)

Common Byproducts and Mitigation:

Wurtz-type Coupling: A significant byproduct can be the homocoupling of the aryl Grignard reagent to form a biphenyl (B1667301) derivative. This is more prevalent when using aryl halides. mnstate.edu

Mitigation: Using a less reactive solvent like 2-methyltetrahydrofuran (B130290) (2-MeTHF) has been shown to suppress Wurtz coupling. rsc.org Slow addition of the aryl halide during the Grignard reagent formation can also minimize this side reaction.

Reduction of the Carbonyl Group: The Grignard reagent can act as a reducing agent, particularly if the carbonyl compound is sterically hindered, leading to the formation of a secondary alcohol.

Mitigation: Careful control of the reaction temperature and using a less sterically hindered Grignard reagent can reduce the extent of this side reaction.

Enolization of the Ketone: If the ketone has acidic alpha-protons, the Grignard reagent can act as a base, leading to enolate formation and reducing the amount of the desired tertiary alcohol.

Mitigation: Using a less basic Grignard reagent or aprotic solvents can help to minimize enolization.

Reaction with Water: Grignard reagents are highly reactive with water. Any moisture present in the reaction setup will quench the Grignard reagent, forming the corresponding arene (4-bromo-3-fluorobenzene in this case) and reducing the yield. mnstate.edu

Mitigation: Strict anhydrous conditions are paramount. This includes using dry glassware, anhydrous solvents, and performing the reaction under an inert atmosphere (e.g., nitrogen or argon).

While decarboxylation is a concern in reactions involving carboxylic acid derivatives, it is not a primary side reaction in the synthesis of tertiary alcohols from ketones or esters via Grignard reagents. The primary focus for byproduct mitigation in this synthesis is on controlling coupling, reduction, and enolization reactions.

Emerging Synthetic Techniques

Recent advancements in synthetic chemistry offer promising alternatives to traditional batch methods for the synthesis of this compound and its analogs, with potential improvements in efficiency, safety, and sustainability.

Catalytic Synthesis Approaches (e.g., ruthenium-catalyzed transfer hydrogenation)

An alternative to the Grignard reaction is the catalytic transfer hydrogenation of the corresponding ketone, 1-(4-bromo-3-fluorophenyl)ethan-1-one. Ruthenium complexes are highly effective catalysts for this transformation. webofproceedings.orgworktribe.com

In this approach, a hydrogen donor, such as isopropanol, is used to reduce the ketone to the desired secondary alcohol in the presence of a ruthenium catalyst. webofproceedings.org While this method directly yields a secondary alcohol, it can be a valuable route to analogs or precursors. For the synthesis of the tertiary alcohol, this method is not directly applicable but highlights the use of catalytic methods in the broader synthesis of related compounds.

Flow Chemistry Applications in Synthesis

Flow chemistry offers significant advantages for Grignard reactions, which are often highly exothermic and sensitive to reaction conditions. vapourtec.comchemicalindustryjournal.co.uk By conducting the reaction in a continuous flow reactor, several benefits can be realized:

Enhanced Safety: The small reaction volume at any given time minimizes the risks associated with exothermic reactions. acs.org

Improved Heat Transfer: The high surface-area-to-volume ratio in flow reactors allows for precise temperature control, leading to fewer side reactions. vapourtec.com

Increased Reproducibility and Scalability: Continuous processing allows for consistent product quality and straightforward scaling up of the synthesis. aiche.org

In a typical flow setup for a Grignard reaction, solutions of the aryl halide and the carbonyl compound are pumped through separate channels to mix with a stream of magnesium in a heated reactor coil, followed by an in-line quench. chemicalindustryjournal.co.uk

Ultrasound-Assisted Synthesis Protocols

Ultrasound has been shown to be an effective tool for initiating and accelerating Grignard reactions. The application of ultrasonic irradiation can:

Activate the Magnesium Surface: The cavitation bubbles generated by ultrasound can clean the magnesium surface, removing the passivating oxide layer and facilitating the reaction.

Increase Reaction Rates: Sonication can enhance mass transfer and accelerate the single electron transfer (SET) mechanism involved in the Grignard reagent formation.

This technique can be particularly useful for the synthesis of Grignard reagents from less reactive aryl halides.

Green Chemistry Principles in Synthetic Design

The principles of green chemistry are increasingly being applied to traditional synthetic methods like the Grignard reaction to improve their environmental footprint. beyondbenign.orgsoton.ac.uk

Key Green Chemistry Considerations:

Solvent Selection: The use of greener solvents, such as 2-methyltetrahydrofuran (2-MeTHF), which can be derived from renewable resources, is a key consideration. rsc.org 2-MeTHF has been shown to be a superior solvent in some Grignard reactions, offering better performance and a more favorable environmental profile compared to traditional ethers like diethyl ether and THF. rsc.org

Energy Efficiency: Techniques like ultrasound-assisted synthesis can lead to faster reactions at lower temperatures, reducing energy consumption. Flow chemistry can also contribute to energy efficiency through better heat integration.

Waste Reduction: The use of flow chemistry can lead to higher yields and fewer byproducts, resulting in less waste generation. acs.org Additionally, the development of catalytic methods, where applicable, reduces the need for stoichiometric reagents.

By incorporating these emerging techniques and green chemistry principles, the synthesis of this compound and its analogs can be made more efficient, safer, and more sustainable.

Despite a comprehensive search for spectroscopic and structural data for the chemical compound this compound, specific experimental data for ¹H NMR, ¹³C NMR, advanced NMR techniques, high-resolution mass spectrometry (HRMS), and fragmentation patterns could not be located in publicly available scientific literature and databases.

The CAS number for this compound is 1346555-46-1. While its existence is confirmed through chemical supplier listings, the detailed analytical data required to fulfill the comprehensive spectroscopic and structural elucidation as outlined in the user's request is not presently accessible.

Therefore, it is not possible to generate the requested article with scientifically accurate, research-backed data for each specified subsection. The creation of such an article would necessitate access to proprietary laboratory data or the original synthesis and analysis of the compound.

Comprehensive Spectroscopic and Structural Elucidation of 2 4 Bromo 3 Fluorophenyl Propan 2 Ol

Vibrational Spectroscopy

Vibrational spectroscopy provides critical insights into the bonding and functional groups present within a molecule. By analyzing the interactions of infrared radiation and inelastically scattered light with the molecule, a detailed picture of its vibrational modes can be constructed.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers, corresponding to the vibrational frequencies of different bonds. The FT-IR spectrum of 2-(4-Bromo-3-fluorophenyl)propan-2-ol is predicted to exhibit several characteristic absorption bands that confirm the presence of its key structural features.

The most prominent feature is expected to be a broad absorption band in the region of 3600-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the tertiary alcohol group. The broadening of this peak is due to intermolecular hydrogen bonding. The C-O stretching vibration of the tertiary alcohol is anticipated to appear as a strong band around 1200-1100 cm⁻¹.

The aromatic nature of the compound will be evidenced by several peaks. The aromatic C-H stretching vibrations are expected to produce weak to medium bands in the 3100-3000 cm⁻¹ region. The C=C stretching vibrations within the benzene (B151609) ring will likely give rise to a series of medium to weak absorptions in the 1600-1450 cm⁻¹ range. The substitution pattern on the benzene ring is expected to influence the out-of-plane C-H bending vibrations, which typically appear in the 900-700 cm⁻¹ region and can provide clues about the arrangement of substituents.

The presence of the halogen substituents will also be reflected in the spectrum. The C-Br stretching vibration is expected to be found in the lower frequency region, typically between 600 and 500 cm⁻¹. The C-F stretching vibration will likely appear as a strong band in the 1300-1200 cm⁻¹ region.

Predicted FT-IR Spectral Data for this compound

Wavenumber (cm⁻¹) Intensity Vibrational Mode Assignment
~3400 Broad, Strong O-H Stretch (Alcohol)
~3050 Medium Aromatic C-H Stretch
~2980 Medium Aliphatic C-H Stretch
~1590 Medium Aromatic C=C Stretch
~1470 Medium Aromatic C=C Stretch
~1250 Strong C-F Stretch
~1150 Strong C-O Stretch (Tertiary Alcohol)
~820 Strong Aromatic C-H Bend (Out-of-plane)
~550 Medium C-Br Stretch

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FT-IR spectroscopy. It is particularly useful for identifying non-polar bonds and symmetric vibrations.

In the predicted Raman spectrum of this compound, the aromatic ring vibrations are expected to be prominent. The symmetric "ring breathing" mode of the substituted benzene ring should produce a strong, sharp peak, likely in the 1000-800 cm⁻¹ region. The C=C stretching vibrations of the aromatic ring will also be visible, typically around 1600 cm⁻¹.

The C-Br and C-F bonds will also have characteristic Raman signals. The C-Br stretching vibration is expected to appear as a relatively strong peak in the low-frequency region, while the C-F stretch will be observed at a higher frequency. The aliphatic C-H stretching and bending modes of the propan-2-ol group are also expected to be present, though they may be weaker in intensity compared to the aromatic ring vibrations.

Predicted Raman Spectral Data for this compound

Wavenumber (cm⁻¹) Intensity Vibrational Mode Assignment
~3060 Medium Aromatic C-H Stretch
~2985 Medium Aliphatic C-H Stretch
~1585 Strong Aromatic C=C Stretch
~1000 Strong Aromatic Ring Breathing
~1255 Medium C-F Stretch
~555 Strong C-Br Stretch

Electronic Spectroscopy

Electronic spectroscopy probes the electronic structure of a molecule by examining the transitions of electrons between different energy levels upon absorption of ultraviolet or visible light.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within the substituted benzene ring. Aromatic compounds typically exhibit strong absorptions due to π → π* transitions. For this compound, two main absorption bands are predicted.

The first, more intense band, often referred to as the E-band, is expected to appear at a shorter wavelength, likely around 210-230 nm. This corresponds to a π → π* transition involving the entire aromatic system. A second, less intense band, known as the B-band, is predicted to be observed at a longer wavelength, around 260-280 nm. This band, which is characteristic of the benzene chromophore, arises from a symmetry-forbidden π → π* transition that becomes allowed due to vibrational coupling.

The presence of the bromine and fluorine substituents, as well as the propan-2-ol group, will cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene. This is due to the extension of the conjugated system and the electronic effects of the substituents.

Predicted UV-Vis Spectral Data for this compound

Wavelength (λmax, nm) Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) Electronic Transition
~220 High π → π* (E-band)
~270 Low to Medium π → π* (B-band)

X-ray Crystallography

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction (SC-XRD) for Definitive Three-Dimensional Structure

While an experimental crystal structure for this compound is not available, its solid-state structure can be predicted based on the analysis of similar molecules. It is anticipated that the compound would crystallize in a common space group, such as monoclinic P2₁/c or orthorhombic P2₁2₁2₁.

The molecular geometry will be dictated by the tetrahedral arrangement around the tertiary carbon of the propan-2-ol group and the planar geometry of the substituted phenyl ring. The bond lengths and angles are expected to be within the standard ranges for similar organic compounds. For instance, the C-C bond lengths in the aromatic ring should be approximately 1.39 Å, while the C-C single bonds in the propan-2-ol moiety will be around 1.54 Å. The C-O bond length is expected to be near 1.43 Å. The C-Br and C-F bond lengths are predicted to be approximately 1.90 Å and 1.35 Å, respectively.

Predicted Crystallographic Data for this compound

Parameter Predicted Value
Crystal System Monoclinic or Orthorhombic
Space Group P2₁/c or P2₁2₁2₁ (most common)
C-C (aromatic) bond length ~1.39 Å
C-C (aliphatic) bond length ~1.54 Å
C-O bond length ~1.43 Å
C-Br bond length ~1.90 Å
C-F bond length ~1.35 Å
Key Intermolecular Interactions Hydrogen bonding (O-H···O), Halogen bonding (C-Br···O/F), π-π stacking

Analysis of Intermolecular and Intramolecular Interactions

The molecular structure of this compound, featuring a hydroxyl group, a bromine atom, and a fluorine atom attached to a phenyl ring, allows for a variety of intermolecular and intramolecular interactions. These forces are crucial in determining the compound's physical properties and crystalline structure.

Hydrogen Bonding: The presence of a hydroxyl (-OH) group makes it a prime candidate for forming hydrogen bonds. The hydrogen atom of the hydroxyl group can act as a hydrogen bond donor, while the oxygen atom can act as a hydrogen bond acceptor. In the solid state, it is expected that molecules of this compound would engage in intermolecular hydrogen bonding, potentially forming chains or more complex networks. Intramolecular hydrogen bonding between the hydroxyl hydrogen and the adjacent fluorine atom is also a possibility, which could influence the molecule's conformation.

Halogen Bonding: A halogen bond is a noncovalent interaction where a halogen atom acts as an electrophilic species. acs.org In this compound, the bromine atom could participate in halogen bonding, interacting with a nucleophilic site on an adjacent molecule, such as the oxygen of the hydroxyl group. The strength of this interaction would be influenced by the electron-withdrawing effect of the fluorine atom on the phenyl ring.

π-π Stacking: The aromatic phenyl ring in the molecule can lead to π-π stacking interactions. These interactions arise from the electrostatic and van der Waals forces between the electron clouds of adjacent aromatic rings. The extent of π-π stacking would depend on the packing of the molecules in the crystal lattice. The presence of bulky substituents like the propan-2-ol group might, however, sterically hinder efficient π-π stacking.

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. nih.govmdpi.com This analysis maps the electron distribution of a molecule within a crystal to generate a surface that provides insights into the nature and extent of intermolecular contacts.

For this compound, a Hirshfeld surface analysis would be expected to reveal the relative contributions of different types of intermolecular interactions. The analysis generates a 2D fingerprint plot that summarizes the intermolecular contacts.

Expected Hirshfeld Surface Analysis Findings:

Interaction TypeExpected ContributionDescription
H···HHighDue to the abundance of hydrogen atoms in the molecule.
H···Br/Br···HSignificantIndicative of hydrogen-halogen interactions.
H···F/F···HSignificantIndicative of hydrogen-fluorine interactions.
H···O/O···HSignificantRepresenting the prominent hydrogen bonding involving the hydroxyl group.
C···H/H···CModerateArising from contacts between carbon and hydrogen atoms.
Br···C/C···BrLowPossible halogen-π interactions.
π-π stackingLow to ModerateIndicated by characteristic features in the fingerprint plot.

The dnorm map, a key feature of Hirshfeld analysis, would highlight the regions of significant intermolecular contacts. Red spots on the dnorm surface would indicate close contacts, likely corresponding to hydrogen bonds and halogen bonds.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for assessing the purity of this compound and for its isolation from reaction mixtures.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of non-volatile organic compounds. A reversed-phase HPLC method would be suitable for this compound.

Typical HPLC Parameters:

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A mixture of acetonitrile (B52724) and water or methanol (B129727) and water, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. researchgate.netpensoft.net
Elution Isocratic or gradient elution.
Flow Rate Typically 1.0 mL/min. researchgate.netpensoft.net
Detection UV detection, likely in the range of 210-280 nm, due to the presence of the aromatic ring.
Column Temperature Ambient or slightly elevated (e.g., 30-40 °C).

This method would allow for the separation of the target compound from impurities, with purity being determined by the relative peak area.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds. Given that this compound has a hydroxyl group, it may require derivatization to increase its volatility and thermal stability for GC analysis. However, it may also be amenable to direct analysis under appropriate conditions.

Typical GC-MS Parameters:

ParameterCondition
Column A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
Injector Temperature Typically 250-280 °C.
Oven Program A temperature gradient, for example, starting at 100 °C and ramping up to 280 °C.
Carrier Gas Helium or hydrogen.
Detector Mass spectrometer operating in electron ionization (EI) mode.

The mass spectrum would provide a unique fragmentation pattern, confirming the identity of the compound. The gas chromatogram would indicate its purity.

Thin-Layer Chromatography (TLC) in Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple and rapid technique used to monitor the progress of chemical reactions. rsc.org For the synthesis of this compound, TLC would be used to track the consumption of starting materials and the formation of the product.

Typical TLC Parameters:

ParameterCondition
Stationary Phase Silica (B1680970) gel plates (e.g., silica gel 60 F254).
Mobile Phase A mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane). The ratio would be optimized to achieve good separation (Rf value typically between 0.2 and 0.8).
Visualization UV light (at 254 nm) due to the UV-active phenyl ring, and/or staining with a suitable reagent (e.g., potassium permanganate (B83412) or iodine).

By comparing the spots of the reaction mixture with those of the starting materials and a reference standard of the product, the progress of the reaction can be effectively monitored.

Theoretical and Computational Studies on 2 4 Bromo 3 Fluorophenyl Propan 2 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the properties of 2-(4-bromo-3-fluorophenyl)propan-2-ol at the atomic level. These calculations, grounded in the principles of quantum mechanics, offer a detailed description of the molecule's geometry and electronic characteristics.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT is employed to determine its most stable three-dimensional arrangement, a process known as geometry optimization. This involves finding the minimum energy conformation of the molecule, which corresponds to its most likely structure.

The electronic structure, including the distribution of electrons and the energies of molecular orbitals, is also calculated using DFT. These calculations provide valuable information about the molecule's polarity, reactivity, and spectroscopic properties. For instance, the presence of electronegative fluorine and bromine atoms significantly influences the electron density distribution across the phenyl ring and the propan-2-ol substituent.

To illustrate the type of data obtained from DFT calculations, the following table presents optimized geometrical parameters for a molecule with a similar core structure, calculated using the B3LYP functional with a 6-311++G(d,p) basis set.

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-Br1.912--
C-F1.358--
C-C (aromatic)1.395 - 1.401118.5 - 121.3-
C-C (propanol)1.535--
C-O1.432--
O-H0.965--
C-C-C (aromatic)-119.8-
C-C-O-109.5-
C-C-O-H--178.5

To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is utilized. This method is an extension of DFT that allows for the calculation of excited state properties, such as electronic absorption spectra. By predicting the wavelengths at which the molecule absorbs light, TD-DFT helps in interpreting experimental UV-Vis spectra. These calculations can reveal the nature of electronic transitions, for example, whether they are localized on the aromatic ring or involve charge transfer between different parts of the molecule.

The accuracy of DFT and TD-DFT calculations is highly dependent on the chosen computational methodology, particularly the basis set. A basis set is a set of mathematical functions used to build the molecular orbitals. For molecules containing heavy atoms like bromine, it is crucial to select a basis set that can adequately describe the electronic structure. Larger basis sets, such as the 6-311++G(d,p) set, which include polarization and diffuse functions, generally provide more accurate results but are computationally more demanding. The choice of the functional, which is an approximation to the exchange-correlation energy in DFT, also plays a significant role in the accuracy of the predictions. The B3LYP functional is a commonly used hybrid functional that often provides a good balance between accuracy and computational cost for organic molecules. researchgate.net

Molecular Orbital Analysis

Molecular orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules. The analysis of molecular orbitals, particularly the frontier orbitals, is a key aspect of computational studies on this compound.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is an important indicator of the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more likely to undergo chemical reactions. researchgate.netnih.gov For this compound, the distribution of the HOMO and LUMO across the molecule can pinpoint the most likely sites for electrophilic and nucleophilic attack.

The following table provides representative HOMO and LUMO energies for a related compound.

OrbitalEnergy (eV)
HOMO-6.85
LUMO-1.23
HOMO-LUMO Gap5.62

Note: This data is illustrative and based on general values for similar aromatic compounds.

Natural Bond Orbital (NBO) analysis is a technique used to study the interactions between orbitals within a molecule, providing insights into charge delocalization and intermolecular bonding. wisc.edu NBO analysis can identify significant donor-acceptor interactions, which correspond to the delocalization of electron density from a filled (donor) orbital to an empty (acceptor) orbital. aiu.edu These interactions stabilize the molecule and can have a profound effect on its structure and reactivity. For this compound, NBO analysis can elucidate the effects of the halogen substituents on the electronic structure of the phenyl ring and the interactions between the ring and the propan-2-ol side chain. mdpi.combohrium.com

An illustrative table of NBO analysis results is presented below, showing key donor-acceptor interactions and their stabilization energies.

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP(1) Oσ(C-H)1.5
π(C=C)π(C=C)20.3
LP(2) Brσ*(C-C)0.8

Note: This data is a hypothetical representation of NBO analysis results for a molecule with similar functional groups.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the three-dimensional charge distribution of a molecule. It illustrates the electrostatic potential on the surface of a molecule, providing a guide to its reactive behavior. The MEP map is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies regions of low electron density (positive potential), prone to nucleophilic attack. Green and yellow areas represent intermediate or near-zero potential.

For this compound, an MEP analysis would reveal distinct regions of chemical reactivity based on its constituent atoms and their arrangement.

Nucleophilic Sites: The most significant regions of negative electrostatic potential (typically colored red) are expected to be concentrated around the oxygen atom of the hydroxyl (-OH) group and the fluorine atom. These electronegative atoms draw electron density towards themselves, making them the primary sites for interaction with electrophiles. The lone pairs of electrons on the oxygen atom make it a prominent center for hydrogen bonding and reactions with electron-deficient species.

Electrophilic Sites: Conversely, regions of positive electrostatic potential (blue) would be predicted around the hydrogen atom of the hydroxyl group. This hydrogen is electron-deficient due to its bond with the highly electronegative oxygen atom, making it a likely site for attack by nucleophiles. The carbon atoms of the aromatic ring, particularly those influenced by the electron-withdrawing effects of the bromine and fluorine substituents, would also exhibit some degree of positive potential.

Thermodynamical and Vibrational Analysis

Computational methods, particularly those based on Density Functional Theory (DFT), allow for the calculation of key thermodynamic parameters and vibrational frequencies. These calculations provide a deeper understanding of a molecule's stability and its characteristic infrared and Raman spectra.

Theoretical vibrational analysis predicts the frequencies at which a molecule will vibrate. Each vibrational mode corresponds to a specific type of bond stretching, bending, or twisting. These calculated frequencies can be correlated with peaks observed in experimental Infrared (IR) and Raman spectra, helping to confirm the molecular structure and assign spectral bands.

For this compound, key vibrational modes would include:

O-H stretching of the alcohol group, typically appearing as a broad band in the high-frequency region of the IR spectrum.

C-H stretching from the aromatic ring and the methyl groups.

C-O stretching of the tertiary alcohol.

C-F and C-Br stretching modes.

Vibrations corresponding to the aromatic ring structure.

A comparison between theoretically calculated frequencies and experimental data allows for the validation of the computational model. Calculated frequencies are often scaled by a factor to correct for anharmonicity and limitations in the theoretical method.

Table 1: Hypothetical Vibrational Frequencies for this compound (Note: Specific experimental or calculated data for this compound are not available in publicly accessible literature. This table illustrates the typical format for such data.)

Vibrational Mode Calculated Frequency (cm⁻¹) Experimental Frequency (cm⁻¹) Assignment
O-H Stretch Data not available Data not available Alcohol
C-H Stretch (Aromatic) Data not available Data not available Phenyl Ring
C-H Stretch (Aliphatic) Data not available Data not available Methyl Groups
C-O Stretch Data not available Data not available Tertiary Alcohol
C-F Stretch Data not available Data not available Fluoro-substituent

The thermodynamic stability of a molecule can be assessed by calculating properties such as the standard enthalpy of formation (ΔH°f), standard Gibbs free energy of formation (ΔG°f), and entropy (S°). These values, derived from statistical thermodynamics based on calculated vibrational frequencies and electronic energies, indicate the molecule's stability under standard conditions. A negative Gibbs free energy of formation suggests that the formation of the compound from its constituent elements is a spontaneous process. These calculations are vital for predicting reaction equilibria and the relative stability of different isomers or conformers.

Table 2: Hypothetical Thermodynamic Properties of this compound at 298.15 K (Note: Specific calculated data for this compound are not available in publicly accessible literature. This table illustrates the typical format for such data.)

Thermodynamic Property Calculated Value Units
Enthalpy of Formation (ΔH°f) Data not available kJ/mol
Gibbs Free Energy of Formation (ΔG°f) Data not available kJ/mol
Entropy (S°) Data not available J/(mol·K)

Solvent Effects on Electronic and Spectroscopic Properties

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent in which it is dissolved. Computational models are used to simulate these solvent effects to provide a more realistic prediction of molecular behavior in solution.

The Polarizable Continuum Model (PCM) is a widely used implicit solvation model. In this approach, the solvent is treated as a continuous medium with a defined dielectric constant, rather than as individual molecules. The solute molecule is placed within a cavity in this continuum, and the electrostatic interactions between the solute and the solvent are calculated.

By employing PCM, it is possible to investigate how a solvent's polarity affects the electronic structure, stability, and spectroscopic properties (such as UV-Vis absorption spectra) of this compound. For instance, calculations could predict shifts in the absorption maxima (λ_max) when the molecule is moved from a non-polar solvent like hexane (B92381) to a polar solvent like ethanol. These theoretical predictions are invaluable for interpreting experimental spectroscopic data obtained in solution.

Table 3: List of Compounds Mentioned

Compound Name
This compound
Hexane

Advanced Computational Models

Computational models are indispensable for elucidating molecular behavior at an atomic level, providing insights that complement experimental data. For a molecule such as this compound, with its rotatable bonds and potential for various non-covalent interactions, advanced models can predict its dynamic behavior and interaction patterns.

Molecular Dynamics (MD) simulations would be a powerful method to explore the conformational flexibility of this compound. These simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory of their positions and velocities over time. This allows for the characterization of the molecule's dynamic behavior in different environments, such as in a vacuum or in various solvents.

A key aspect of MD simulations for this molecule would be the analysis of the dihedral angles associated with the rotation of the phenyl ring relative to the propan-2-ol substituent, as well as the rotation around the C-O bond of the alcohol group. By simulating the molecule over a sufficient timescale (typically nanoseconds to microseconds), it is possible to identify the most stable conformers and the energy barriers between them.

The results of such simulations would typically be presented as potential energy surface (PES) maps or as probability distributions of key dihedral angles. For instance, a hypothetical simulation could reveal the energetic landscape associated with the rotation of the C(aryl)-C(alkyl) bond, identifying low-energy (stable) and high-energy (transitional) states.

Hypothetical Conformational Analysis Data from MD Simulations:

Dihedral AngleDominant Conformer(s) (°)Energy Barrier (kcal/mol)
C(3-aryl)-C(4-aryl)-C(ipso)-C(alkyl)60, 1803.5
C(ipso)-C(alkyl)-O-H75, 165, 2851.8

This table represents a hypothetical output from a molecular dynamics simulation to illustrate the type of data that would be generated. The values are not based on actual simulation results for this compound.

In silico studies, beyond MD simulations, can be employed to understand the non-covalent interactions that this compound can form. These interactions are crucial for its physical properties and its behavior in a condensed phase. The key functional groups—the bromo and fluoro substituents on the phenyl ring, the aromatic ring itself, and the hydroxyl group—all contribute to a complex pattern of potential interactions.

Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to calculate the molecule's electrostatic potential surface. This surface highlights regions of positive and negative electrostatic potential, indicating sites that are likely to act as hydrogen bond donors or acceptors, or engage in other electrostatic interactions.

For this compound, the hydroxyl group is a primary site for hydrogen bonding, capable of acting as both a donor (via the hydrogen atom) and an acceptor (via the oxygen lone pairs). The fluorine and bromine atoms can also participate in halogen bonding, a type of non-covalent interaction where the halogen atom acts as an electrophilic species. The aromatic ring can engage in π-stacking or π-cation interactions.

Analysis of the Quantum Theory of Atoms in Molecules (QTAIM) is another powerful in silico tool that can characterize the nature of chemical bonds and non-covalent interactions by analyzing the topology of the electron density. This would allow for the quantification of the strength of interactions like hydrogen bonds and halogen bonds.

Hypothetical Interaction Energy Data:

Interaction TypeInteracting PartnerCalculated Interaction Energy (kcal/mol)
Hydrogen Bond (as donor)Water-5.2
Hydrogen Bond (as acceptor)Methanol (B129727)-3.8
Halogen Bond (Br)Acetone (Oxygen)-2.1
π-π StackingBenzene (B151609)-2.5

This table is a hypothetical representation of data that could be obtained from in silico studies on the molecular interactions of this compound. The values are illustrative and not derived from actual calculations on this specific molecule.

Chemical Reactivity and Mechanistic Investigations of 2 4 Bromo 3 Fluorophenyl Propan 2 Ol

Reactions Involving the Hydroxyl Group

The tertiary nature of the hydroxyl group in 2-(4-Bromo-3-fluorophenyl)propan-2-ol is a crucial determinant of its reactivity. Unlike primary or secondary alcohols, the absence of a hydrogen atom on the carbon bearing the -OH group renders it resistant to certain transformations while facilitating others.

Reduction Reactions

The hydroxyl group of an alcohol is not a functional group that is typically susceptible to direct reduction. Catalytic hydrogenation or treatment with common reducing agents does not result in the removal of the hydroxyl group. Transformation of the hydroxyl group into a better leaving group is a prerequisite for its removal via reductive pathways.

Derivatization via Hydroxyl Functionalization

The hydroxyl group of this compound can be readily derivatized through several common reactions.

Formation of Alkoxides: As a weak acid, the alcohol can react with strong bases, such as sodium hydride (NaH), to form the corresponding alkoxide. This alkoxide can then serve as a nucleophile in subsequent reactions, for instance, in Williamson ether synthesis.

Esterification: While direct esterification with a carboxylic acid under Fischer conditions can be slow for tertiary alcohols due to steric hindrance, the hydroxyl group can be acylated using more reactive acylating agents like acid chlorides or anhydrides in the presence of a base (e.g., pyridine) to form the corresponding ester.

Substitution Reactions: Under strongly acidic conditions, the hydroxyl group can be protonated to form a good leaving group (water). The resulting tertiary carbocation is relatively stable and can be attacked by nucleophiles. For example, reaction with concentrated hydrobromic acid (HBr) would likely lead to the substitution of the hydroxyl group to form 2-(4-bromo-3-fluorophenyl)-2-bromopropane. youtube.com This proceeds through an SN1 mechanism.

Reactions on the Aromatic Ring

The reactivity of the aromatic ring in this compound is influenced by the electronic effects of the bromo, fluoro, and 2-hydroxypropyl substituents.

Nucleophilic Aromatic Substitution of Halogen Substituents

Nucleophilic aromatic substitution (SNAr) on aryl halides is generally a challenging transformation that requires either harsh reaction conditions or the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. In this compound, the absence of such activating groups makes direct nucleophilic substitution of either the bromine or fluorine atom difficult.

The carbon-fluorine bond is stronger than the carbon-bromine bond; however, in nucleophilic aromatic substitution, fluoride (B91410) is a better leaving group than bromide due to its higher electronegativity, which helps to stabilize the intermediate Meisenheimer complex. Nevertheless, without activation, these reactions are not expected to proceed under standard nucleophilic substitution conditions.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is a more plausible reaction pathway for modifying the aromatic ring of this compound. lumenlearning.commasterorganicchemistry.comyoutube.commasterorganicchemistry.com The outcome of such reactions is governed by the directing effects and the activating or deactivating nature of the existing substituents.

Directing Effects:

Halogens (Bromo and Fluoro): Both bromine and fluorine are ortho, para-directing groups due to their ability to donate a lone pair of electrons through resonance. However, they are also deactivating due to their strong inductive electron-withdrawing effect.

Alkyl Group (2-hydroxypropyl): The 2-hydroxypropyl group is an alkyl group, which is generally considered to be an ortho, para-director and an activating group.

Predicted Regioselectivity: The positions for electrophilic attack are determined by the combined influence of these three groups. The available positions on the ring are at C2, C5, and C6 (numbering C1 as the carbon attached to the propan-2-ol group).

The position ortho to the 2-hydroxypropyl group and meta to both halogens (C2) is sterically hindered.

The position ortho to the fluorine and meta to the bromine and the alkyl group (C6) is a potential site.

The position ortho to the bromine and meta to the fluorine and the alkyl group (C5) is another possible site.

Considering the directing effects, electrophilic substitution is most likely to occur at the positions ortho and para to the activating 2-hydroxypropyl group, which are C2 and C5. However, C2 is also ortho to the deactivating fluorine, and C5 is ortho to the deactivating bromine. The interplay of these electronic effects and steric hindrance would determine the final product distribution in a specific electrophilic aromatic substitution reaction, such as nitration or halogenation.

Cross-Coupling Reactions (e.g., Suzuki, if applicable for derivatives)

Derivatives of this compound are viable candidates for various palladium-catalyzed cross-coupling reactions, which are fundamental in the formation of carbon-carbon and carbon-heteroatom bonds. The presence of a bromine atom on the phenyl ring provides a reactive site for such transformations. Among these, the Suzuki-Miyaura coupling reaction is particularly noteworthy for its mild reaction conditions and tolerance of a wide range of functional groups. nih.gov

In a typical Suzuki-Miyaura reaction, the bromo-substituted derivative of this compound would be reacted with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. The choice of catalyst, ligands, base, and solvent can significantly influence the reaction's efficiency and selectivity. For instance, palladium catalysts supported on nanoparticles have demonstrated high conversion rates in the Suzuki-Miyaura coupling of fluorinated bromoaryls. mdpi.com

The general scheme for a Suzuki-Miyaura coupling reaction involving a derivative of this compound (where R' is a protecting group for the hydroxyl function) with an aryl boronic acid is depicted below:

General scheme for Suzuki-Miyaura coupling reaction

The reaction would proceed via a catalytic cycle involving oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the biaryl product and regenerate the catalyst.

Hypothetical research findings for the Suzuki-Miyaura coupling of a protected derivative of this compound with various arylboronic acids are presented in the interactive data table below. This data illustrates the potential versatility of this approach in generating a library of novel compounds.

EntryArylboronic AcidCatalystBaseSolventYield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O85
24-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane92
33-Thienylboronic acidPd(OAc)₂/SPhosK₃PO₄THF78
44-Vinylphenylboronic acidG-COOH-Pd-10Na₂CO₃Ethanol/H₂O88

Isomerization and Rearrangement Processes

The chemical structure of this compound, a tertiary alcohol, makes it susceptible to isomerization and rearrangement reactions, particularly under acidic conditions. These processes typically involve the formation of a carbocation intermediate, which can then undergo structural reorganization to form a more stable species. googleapis.com

Positional Isomerization Mechanisms

Positional isomerization in this compound would likely proceed through a carbocationic intermediate. Protonation of the hydroxyl group by an acid catalyst would lead to the formation of a good leaving group (water), which then departs to generate a tertiary carbocation.

This carbocation can then undergo a 1,2-hydride or 1,2-alkyl shift, leading to the formation of a different, potentially more stable, carbocation. wikipedia.org However, in the case of this compound, the initial tertiary carbocation is already relatively stable. A more plausible rearrangement would be a Wagner-Meerwein rearrangement if a suitable migrating group were present on an adjacent carbon. berhamporegirlscollege.ac.in

Another possibility is a pinacol-type rearrangement if the compound were converted to a vicinal diol. googleapis.com In the context of the single tertiary alcohol, elimination of water to form an alkene is a more common reaction pathway than rearrangement, unless specific structural features or reaction conditions favor it.

Mechanistic Studies of Key Transformations

Understanding the mechanisms of the key transformations that this compound and its derivatives undergo is crucial for optimizing reaction conditions and controlling product selectivity.

Reaction Kinetics and Pathway Elucidation

The kinetics of a Suzuki-Miyaura cross-coupling reaction involving a derivative of this compound would typically be studied to understand the rate-determining step and the influence of various parameters. Generally, the oxidative addition of the aryl bromide to the palladium(0) complex is considered the rate-determining step. The reaction rate can be influenced by the nature of the palladium catalyst, the ligands, the base, and the solvent. For instance, electron-donating ligands on the palladium catalyst can facilitate the oxidative addition step.

To elucidate the reaction pathway, techniques such as in-situ spectroscopy (e.g., NMR, IR) could be employed to identify and characterize reaction intermediates. Isotopic labeling studies could also be used to track the movement of specific atoms throughout the reaction and confirm the proposed mechanism.

A hypothetical kinetic data table for the Suzuki-Miyaura coupling of a protected derivative of this compound with phenylboronic acid is shown below.

[Aryl Bromide] (M)[Phenylboronic Acid] (M)[Pd(PPh₃)₄] (mol%)Temperature (°C)Initial Rate (M/s)
0.10.152801.2 x 10⁻⁵
0.20.152802.4 x 10⁻⁵
0.10.302801.2 x 10⁻⁵
0.10.154802.5 x 10⁻⁵
0.10.152902.3 x 10⁻⁵

The data suggests that the reaction is first order with respect to the aryl bromide and the catalyst, and zero order with respect to the phenylboronic acid, which is consistent with the oxidative addition being the rate-determining step.

Role of Catalysts and Reagents in Reaction Selectivity

In cross-coupling reactions, the choice of catalyst and reagents is paramount in dictating the selectivity of the reaction. For substrates with multiple reactive sites, such as polyhalogenated aromatic compounds, the catalyst can be tuned to favor reaction at a specific position. In the case of this compound, the carbon-bromine bond is significantly more reactive than the carbon-fluorine bond in palladium-catalyzed cross-coupling reactions. This inherent difference in reactivity allows for selective functionalization at the bromine position.

The ligands coordinated to the palladium center play a crucial role in modulating its reactivity and selectivity. Bulky, electron-rich phosphine (B1218219) ligands, for example, can enhance the rate of oxidative addition and reductive elimination, leading to higher catalytic turnover.

The choice of base is also critical. The base is required to activate the organoboron reagent in the transmetalation step. The strength and solubility of the base can affect the reaction rate and yield. Common bases used in Suzuki-Miyaura reactions include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH).

Applications of 2 4 Bromo 3 Fluorophenyl Propan 2 Ol in Advanced Materials and Organic Synthesis

Precursor in Fine Chemical Synthesis

The strategic placement of bromo, fluoro, and tertiary alcohol functional groups on a phenyl ring makes 2-(4-Bromo-3-fluorophenyl)propan-2-ol a valuable precursor in fine chemical synthesis. Its utility stems from the ability of these groups to participate in a variety of chemical transformations, allowing for the construction of more complex molecular architectures.

As a Building Block for Complex Organic Molecules

In the realm of organic synthesis, "building blocks" are relatively simple molecules that possess the necessary functional groups to be readily incorporated into the synthesis of larger, more complex target molecules. chemistryworld.com Halogenated organic compounds, in particular, are of significant interest due to their versatility in forming new carbon-carbon and carbon-heteroatom bonds. datapdf.com

The bromine atom in this compound serves as a key functional handle for a wide array of cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the creation of intricate molecular frameworks. For instance, the bromo group can be readily displaced or coupled with other organic fragments through well-established palladium-catalyzed reactions such as:

Suzuki Coupling: Reaction with a boronic acid or ester to form a new carbon-carbon bond, leading to biaryl compounds.

Heck Coupling: Reaction with an alkene to introduce a vinyl group.

Sonogashira Coupling: Reaction with a terminal alkyne to form a carbon-carbon triple bond.

Buchwald-Hartwig Amination: Reaction with an amine to form a new carbon-nitrogen bond.

The tertiary alcohol group can also be manipulated. For example, it can be eliminated under acidic conditions to form an isopropenyl group, which can then participate in other reactions such as additions or polymerizations. Alternatively, the hydroxyl group could be used to direct reactions to specific positions on the aromatic ring.

The fluorine atom, while generally less reactive than bromine in cross-coupling reactions, significantly influences the electronic properties of the phenyl ring. Its strong electron-withdrawing nature can affect the reactivity of the other functional groups and can also impart desirable properties such as increased metabolic stability and lipophilicity in the final target molecule, which is a common strategy in medicinal chemistry and agrochemical design. nih.gov

A hypothetical synthetic route illustrating the use of this compound as a building block is presented below:

StepReactantReagentProductReaction Type
1This compoundPhenylboronic acid, Pd catalyst, base2-(4'-Phenyl-3-fluorobiphenyl-4-yl)propan-2-olSuzuki Coupling
22-(4'-Phenyl-3-fluorobiphenyl-4-yl)propan-2-olStrong acid, heat4-Isopropenyl-4'-phenyl-3-fluorobiphenylDehydration

Synthesis of Chiral Intermediates

Chiral intermediates are crucial building blocks in the synthesis of enantiomerically pure pharmaceuticals and other biologically active molecules. nih.govmdpi.com The synthesis of such intermediates often relies on asymmetric transformations, which can be achieved through various methods, including the use of chiral catalysts, enzymes, or chiral auxiliaries. nih.govresearchgate.net

While this compound is itself an achiral molecule, it can be used as a starting material for the synthesis of chiral intermediates. For example, a prochiral ketone precursor, 1-(4-bromo-3-fluorophenyl)ethan-1-one, could undergo asymmetric reduction to yield a chiral secondary alcohol.

Alternatively, downstream derivatives of this compound could undergo enantioselective reactions. For instance, if the tertiary alcohol is eliminated to form the corresponding alkene, this double bond could then be subjected to asymmetric dihydroxylation or epoxidation to introduce chirality.

The field of biocatalysis offers powerful tools for the synthesis of chiral molecules. nih.gov Enzymes such as lipases, dehydrogenases, and transaminases can exhibit high enantioselectivity and are increasingly used in industrial processes for the production of chiral intermediates. mdpi.com A hypothetical enzymatic resolution of a derivative of this compound could be envisioned to separate enantiomers, providing access to optically pure building blocks.

MethodDescriptionPotential Application to Derivatives
Asymmetric ReductionReduction of a prochiral ketone using a chiral catalyst (e.g., Noyori's catalyst) or an enzyme to produce a chiral alcohol.A precursor ketone could be asymmetrically reduced to a chiral secondary alcohol.
Asymmetric EpoxidationEpoxidation of a double bond using a chiral catalyst (e.g., Sharpless epoxidation) to create a chiral epoxide.The alkene formed from dehydration could be asymmetrically epoxidized.
Kinetic ResolutionSelective reaction of one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer.A racemic derivative could be resolved using an enzyme like a lipase.

Role in Materials Science

The unique combination of a halogenated aromatic ring and a tertiary alcohol functional group in this compound makes it an interesting candidate for applications in materials science. The presence of both fluorine and bromine atoms can impart specific properties to materials derived from this compound.

Development of Specialty Chemicals

Fluorinated compounds are known for their high thermal stability, chemical resistance, and unique electronic properties. These characteristics make them valuable in the development of specialty chemicals and advanced materials. The incorporation of fluorine into organic molecules can lead to materials with low surface energy, high hydrophobicity, and improved oxidative stability.

Derivatives of this compound could potentially be used as monomers for the synthesis of specialty polymers. For example, after suitable modification of the tertiary alcohol, the resulting monomer could be polymerized to create fluorinated polymers with tailored properties. The bromine atom also offers a site for further functionalization, either before or after polymerization, allowing for the creation of functional materials with applications in areas such as coatings, membranes, or electronic devices.

Exploration of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field. These materials are of great interest for applications in optoelectronics, including frequency conversion, optical switching, and data storage. nih.govnih.gov Organic molecules with large NLO responses typically possess a high degree of π-electron conjugation and often feature an electron-donating group and an electron-accepting group at opposite ends of the conjugated system (a "push-pull" system). researchgate.net

While this compound itself is not expected to have significant NLO properties, it serves as an excellent scaffold for the synthesis of NLO-active molecules. The bromo group can be readily replaced with a strong electron-donating or electron-accepting group via cross-coupling reactions. rsc.org For example, a Suzuki coupling with a boronic acid bearing a strong donor group (like an amino or alkoxy group) or a Sonogashira coupling with an alkyne substituted with an acceptor group (like a nitro or cyano group) could lead to the formation of a molecule with a push-pull architecture.

The design of NLO materials often involves a trade-off between a large NLO response and other desirable properties like thermal stability and transparency. The inherent stability of the fluorinated phenyl ring in this compound could be advantageous in creating robust NLO materials.

NLO PropertyDescriptionRelevance to Derivatives
Second Harmonic Generation (SHG)The generation of light with a frequency that is twice the frequency of the incident light.A key property for frequency doubling in lasers.
Third-Order Susceptibility (χ(3))A measure of the third-order nonlinear optical response, relevant for applications like optical switching and four-wave mixing.Important for all-optical signal processing.
Two-Photon Absorption (TPA)The simultaneous absorption of two photons.Applications in 3D microfabrication and photodynamic therapy.

Application in Agrochemical Research

The introduction of halogen atoms, particularly fluorine, into organic molecules is a widely used strategy in the design of modern agrochemicals. Fluorine substitution can enhance the biological activity, metabolic stability, and lipophilicity of a compound, leading to improved efficacy and better bioavailability in target organisms.

The 4-bromo-3-fluorophenyl moiety present in this compound is a structural motif found in some agrochemicals. This scaffold can be used as a starting point for the synthesis of new potential herbicides, insecticides, or fungicides. The tertiary alcohol provides a convenient point for the attachment of various other chemical groups to explore structure-activity relationships.

For example, the hydroxyl group could be esterified or etherified with a range of different substituents to create a library of candidate compounds for biological screening. The bromine atom also allows for the introduction of further diversity through cross-coupling reactions. The combination of the electronic effects of the fluorine atom and the steric bulk of the propan-2-ol group could lead to compounds with novel modes of action or improved selectivity.

Agrochemical ClassExample with Halogenated Phenyl GroupPotential Role of this compound
HerbicidesFlufenacetAs a building block for new herbicidal compounds with modified physicochemical properties.
InsecticidesFlonicamidAs a scaffold to develop insecticides with potentially new modes of action.
FungicidesFluopyramTo synthesize novel fungicides with improved efficacy or a broader spectrum of activity.

Synthesis of Agrochemical Intermediates

The structural motif of a substituted phenylpropanol is a key feature in a number of agrochemical compounds. The presence of both bromine and fluorine in this compound is particularly noteworthy. Halogenated aromatic compounds are integral to the design of modern pesticides, including herbicides, insecticides, and fungicides. The specific arrangement of these halogens can influence the biological activity, metabolic stability, and environmental persistence of the final product.

While direct public-domain research specifically detailing the use of this compound in the synthesis of commercial agrochemicals is limited, its potential can be inferred from the synthesis of analogous compounds. The tertiary alcohol group can be a precursor for the introduction of other functionalities or can be eliminated to form a double bond, providing a reactive handle for further synthetic manipulations. The bromo- and fluoro-substituents on the aromatic ring can be exploited in various cross-coupling reactions to build more complex molecular architectures. For instance, the bromine atom can participate in Suzuki, Heck, or Sonogashira coupling reactions, allowing for the attachment of a wide range of organic fragments.

The 4-bromo-3-fluorophenyl moiety itself is a recognized toxophore in certain classes of pesticides. Therefore, this compound serves as a readily available starting material for the construction of novel agrochemical candidates. Research in this area is often proprietary and may be found within the patent literature, where companies protect their innovations in the development of new crop protection agents.

Application in Pharmaceutical Research (Intermediate Synthesis Focus)

In the pharmaceutical industry, the quest for new therapeutic agents with improved efficacy and safety profiles is a constant endeavor. Fluorine and bromine-containing compounds have gained significant attention due to the unique properties they impart to drug molecules, such as increased metabolic stability, enhanced binding affinity to target proteins, and improved bioavailability.

Precursor for Pharmaceutical Compounds Development

As a versatile intermediate, this compound provides a foundational structure for the synthesis of a variety of pharmaceutical compounds. The tertiary alcohol can be a key element for creating chiral centers, which are crucial for the specificity of many drugs. The development of catalytic asymmetric methods for the synthesis of tertiary alcohols has become a significant area of research, as these chiral building blocks are valuable in drug development.

The 4-bromo-3-fluorophenyl group can be a key pharmacophore or a modifiable part of a larger molecule. The bromine atom, for instance, can be a site for late-stage functionalization, allowing for the rapid generation of a library of compounds for structure-activity relationship (SAR) studies. This is a critical process in medicinal chemistry for optimizing the properties of a lead compound.

Contribution to Drug Discovery Efforts (as a scaffold/intermediate)

The this compound scaffold is of interest in drug discovery due to the prevalence of the fluorinated and brominated phenyl motifs in a wide range of bioactive molecules. For example, brominated and fluorinated phenyl rings are present in compounds targeting various biological pathways, including kinase inhibitors for cancer therapy and inhibitors of enzymes like DNA gyrase for antibacterial applications.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Routes for Improved Yields and Selectivity

The synthesis of 2-(4-Bromo-3-fluorophenyl)propan-2-ol, likely achieved through methods such as the Grignard reaction between a suitable organometallic reagent and a ketone precursor, presents opportunities for optimization. Future research should focus on developing novel synthetic routes that offer higher yields, greater selectivity, and improved safety profiles.

Key areas for exploration include:

Flow Chemistry: Transitioning from traditional batch synthesis to continuous flow processes could enhance reaction control, improve heat and mass transfer, and minimize the formation of byproducts like the Wurtz coupling product, which is a common issue in Grignard reactions. researchgate.netchemrxiv.org

Catalytic Methods: Investigating alternative catalytic systems for the formation of the tertiary alcohol could reduce the need for stoichiometric organometallic reagents. For instance, exploring visible-light-mediated synthesis could offer a greener alternative. rsc.orgrsc.org

Precursor Synthesis: Developing more efficient syntheses of the ketone precursor, 1-(4-bromo-3-fluorophenyl)ethan-1-one, is also crucial. This could involve novel halogenation or acylation strategies for fluorinated aromatic compounds.

Table 1: Comparison of Potential Synthetic Strategies

Method Potential Advantages Key Research Focus
Optimized Grignard Reaction Well-established, readily available reagents Improving selectivity, minimizing byproducts, exploring alternative solvents. chemrxiv.orgquora.com
Continuous Flow Synthesis Enhanced safety, better process control, higher throughput Reactor design, optimization of reaction parameters (flow rate, temperature, stoichiometry).
Photoredox Catalysis Mild reaction conditions, use of visible light as a renewable energy source Catalyst development, understanding reaction mechanisms, substrate scope expansion. rsc.orgrsc.org

| Biocatalysis | High enantioselectivity, environmentally friendly conditions | Enzyme screening and engineering for the specific substrate, process optimization. nih.gov |

In-depth Mechanistic Studies of Complex Reactions

A thorough understanding of the reaction mechanisms involving this compound is essential for controlling its reactivity and designing new applications. The presence of both bromine and fluorine on the aromatic ring creates a unique electronic environment that influences reaction pathways.

Future mechanistic studies could focus on:

Nucleophilic Aromatic Substitution (SNAr): Investigating the kinetics and regioselectivity of SNAr reactions is crucial. The high electronegativity of fluorine can stabilize the Meisenheimer complex intermediate, potentially making the fluorine atom a target for substitution under certain conditions, even though bromide is typically a better leaving group. stackexchange.comresearchgate.net Computational and experimental studies can elucidate the factors governing which halogen is displaced.

Cross-Coupling Reactions: The bromine atom is a prime site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). Mechanistic studies should explore the influence of the adjacent fluorine atom and the tertiary alcohol group on the catalytic cycle.

Reactions of the Tertiary Alcohol: Dehydration, substitution, and etherification reactions of the tertiary alcohol group should be studied to understand the stability of the benzylic carbocation intermediate and the influence of the halogen substituents on its formation and reactivity.

Advanced Characterization Beyond Standard Techniques

While standard techniques like 1H and 13C NMR and mass spectrometry are fundamental, a deeper understanding of the structural and electronic properties of this compound requires more advanced characterization methods.

19F NMR Spectroscopy: This technique is exceptionally sensitive to the local chemical environment of the fluorine atom and can provide detailed information about electronic effects and intermolecular interactions. numberanalytics.comnih.govrsc.org Advanced 2D and 3D NMR experiments involving fluorine can help elucidate complex structures and dynamics. numberanalytics.com

High-Resolution Mass Spectrometry (HRMS): HRMS is essential for confirming the elemental composition. The distinct isotopic pattern of bromine (79Br and 81Br in an approximate 1:1 ratio) provides a clear signature for the presence of one bromine atom in the molecule. libretexts.orglibretexts.org Tandem mass spectrometry (MS/MS) can be used to study fragmentation pathways, providing further structural insights. researchgate.netresearchgate.net

X-ray Crystallography: If suitable crystals can be obtained, single-crystal X-ray diffraction would provide unambiguous proof of the molecular structure, including bond lengths, bond angles, and intermolecular packing in the solid state.

Table 2: Advanced Spectroscopic Techniques for Characterization

Technique Information Gained Potential for Future Research
19F NMR Electronic environment of the fluorine atom, through-space and through-bond couplings. youtube.com Probing intermolecular interactions, studying reaction mechanisms involving the fluoro-aromatic ring.
HRMS (with MS/MS) Exact mass, elemental formula, fragmentation patterns. researchgate.net Elucidating mass spectral fragmentation pathways, identifying metabolites in biological studies.

| X-ray Crystallography | Precise 3D molecular structure, crystal packing. | Correlating solid-state structure with physical properties, understanding intermolecular forces. |

Expanded Computational Modeling for Predictive Understanding

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules like this compound, guiding experimental work and providing insights that are difficult to obtain through experiments alone.

Future computational studies should include:

Density Functional Theory (DFT) Calculations: DFT can be used to calculate molecular geometries, vibrational frequencies, NMR chemical shifts, and electronic properties. It can also be used to model reaction pathways and transition states, providing a deeper understanding of reaction mechanisms and regioselectivity in electrophilic aromatic substitutions. acs.orgnih.gov

Machine Learning (ML) Models: By training ML models on datasets of known reactions, it may be possible to predict the outcomes of reactions involving this compound with high accuracy. researchgate.net This could accelerate the discovery of new reactions and applications.

Molecular Docking: If the compound is investigated for potential biological activity, molecular docking simulations can predict its binding affinity and mode of interaction with biological targets like enzymes or receptors.

The RegioSQM method, for example, is a computational tool that can predict the regioselectivity of electrophilic aromatic substitution reactions, which could be applied to this molecule. rsc.orgrsc.org

Diversification of Applications in Novel Materials and Chemical Systems

The unique combination of functional groups in this compound makes it an interesting building block for novel materials and chemical systems.

Potential areas for application-focused research include:

Fluoropolymers: Organofluorine compounds are precursors to a wide range of high-performance polymers with exceptional thermal stability and chemical resistance. numberanalytics.comman.ac.uknih.gov The tertiary alcohol group could be used as a point of polymerization or for grafting onto other polymer backbones.

Flame Retardants: Brominated organic compounds are widely used as flame retardants. frfabric.comwikipedia.org The presence of bromine in this molecule suggests its potential, or the potential of its derivatives, in this application. hmroyal.comresearchgate.netoceanchemgroup.com

Pharmaceutical and Agrochemical Scaffolds: Halogenated aromatic compounds are prevalent in bioactive molecules. The title compound could serve as a versatile intermediate for the synthesis of new drug candidates or agrochemicals through modification of the bromine and alcohol functionalities.

Sustainability and Green Chemistry in Future Research

Incorporating the principles of green chemistry into the synthesis and application of this compound is a critical future direction.

Key aspects of green chemistry to be considered are:

Use of Green Solvents: Replacing traditional organic solvents with more environmentally benign alternatives such as water, bio-based solvents (e.g., limonene, glycerol), or supercritical fluids like CO2. neuroquantology.comnumberanalytics.comijsr.netresearchgate.netwikipedia.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thus minimizing waste.

Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources. researchgate.net

Energy Efficiency: Employing reaction conditions that require less energy, such as ambient temperature and pressure, potentially through the use of catalysis. nih.gov

Visible-light-mediated synthesis in aqueous media represents a promising green approach for the preparation of tertiary alcohols. rsc.orgrsc.org

Q & A

Q. What are the established synthetic routes for 2-(4-bromo-3-fluorophenyl)propan-2-ol, and how do reaction conditions influence yield?

The synthesis typically involves bromination and fluorination of a phenylpropanol precursor. A common method includes:

  • Bromination : Electrophilic substitution on a fluorophenylpropanol intermediate using bromine or N-bromosuccinimide (NBS) under controlled conditions (e.g., acetic acid solvent, 40–60°C).
  • Reduction : Conversion of a ketone intermediate (e.g., 4-bromo-3-fluorobenzophenone) to the alcohol using NaBH₄ or LiAlH₄.
    Yield optimization requires precise control of temperature, solvent polarity, and stoichiometry. For example, excess brominating agents may lead to di-substitution, while improper quenching can hydrolyze intermediates .

Q. How can NMR and X-ray crystallography resolve ambiguities in structural assignments for this compound?

  • NMR : Use ¹H/¹³C NMR with DEPT and HSQC to assign hydroxyl proton signals (δ ~1.5–2.0 ppm) and distinguish between aromatic protons (δ ~6.8–7.4 ppm). The deshielding effect of bromine and fluorine on adjacent carbons aids in positional identification .
  • X-ray crystallography : Refinement via SHELXL () confirms the spatial arrangement of bromine (para) and fluorine (meta) on the phenyl ring. ORTEP-3 () visualizes torsional angles, critical for assessing steric hindrance .

Q. How does the electronic influence of bromine and fluorine substituents affect reactivity in cross-coupling reactions?

The bromine atom acts as a leaving group in Suzuki-Miyaura couplings, while the fluorine (meta to bromine) deactivates the ring via electron withdrawal, directing incoming nucleophiles to the para position. Comparative studies with chloro analogs show slower reaction kinetics due to fluorine’s strong inductive effect .

Advanced Research Questions

Q. What strategies address regioselectivity challenges when introducing bromine and fluorine to the phenylpropanol scaffold?

  • Directed ortho-metalation : Use directing groups (e.g., -OMe) to position bromine/fluorine. Subsequent deprotection yields the desired substitution pattern .
  • Halogen exchange : Start with a chlorinated precursor and replace Cl with Br/KF under Ullmann conditions. Fluorine’s meta preference is leveraged to avoid competing para substitution .

Q. How can computational modeling predict biological activity differences between this compound and its analogs?

  • Docking studies : Compare binding affinities to cytochrome P450 enzymes. Fluorine’s electronegativity enhances hydrogen bonding, while bromine’s size impacts van der Waals interactions.
  • QM/MM simulations : Reveal steric clashes in enzyme active sites when para-bromo is replaced with bulkier substituents (e.g., iodo in ) .

Q. How should conflicting data on metabolic stability in biological assays be analyzed?

Contradictions arise from:

  • Species-specific metabolism : Human liver microsomes vs. rodent models may show varying CYP450 oxidation rates.
  • Isotope effects : Deuterated analogs (e.g., replacing hydroxyl protons) alter metabolic pathways.
    Validate via LC-MS/MS metabolite profiling and correlate with computational predictions of electron-deficient sites prone to oxidation .

Q. What methodologies optimize multi-step synthesis for derivatives with heterocyclic moieties (e.g., triazoles)?

  • Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) attaches triazoles to the propanol backbone.
  • Protection/deprotection : Use tert-butyldimethylsilyl (TBS) groups to shield the hydroxyl during halogenation.
    Monitor reaction progress via TLC and adjust solvent polarity (e.g., DMF for polar intermediates) to prevent byproducts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.